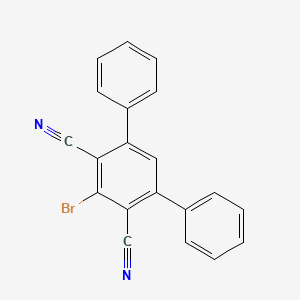
2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by the presence of bromine and cyano groups attached to a benzene ring, along with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile typically involves the bromination of 4,6-diphenylbenzene-1,3-dicarbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .
化学反応の分析
Types of Reactions
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex aromatic compounds .
科学的研究の応用
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile depends on its specific application. In photoinitiation, for example, the compound absorbs light and undergoes a photochemical reaction to generate reactive species such as radicals or cations. These reactive species then initiate polymerization reactions, leading to the formation of polymers . The molecular targets and pathways involved in other applications would vary accordingly .
類似化合物との比較
Similar Compounds
2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile: Similar structure but with an amino group instead of bromine.
2-Diethylamino-4,6-diphenylbenzene-1,3-dicarbonitrile: Contains a diethylamino group, used as a high-performance photoinitiator.
Uniqueness
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in the development of photoinitiators .
特性
分子式 |
C20H11BrN2 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H11BrN2/c21-20-18(12-22)16(14-7-3-1-4-8-14)11-17(19(20)13-23)15-9-5-2-6-10-15/h1-11H |
InChIキー |
DOLNYLMRANTVGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)Br)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


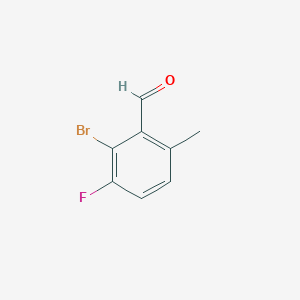
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B12333208.png)
![(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B12333218.png)
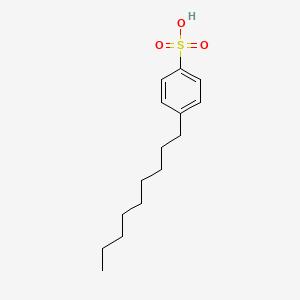
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12333233.png)
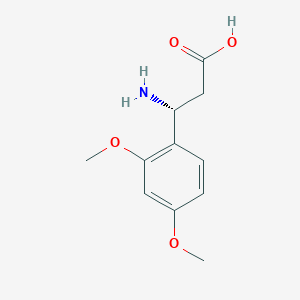

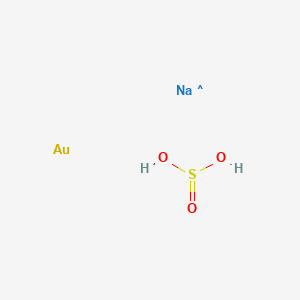
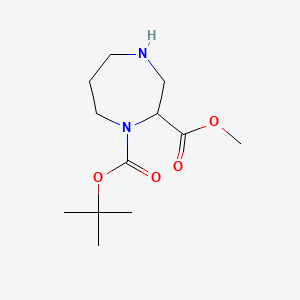



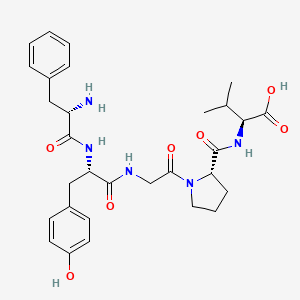
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
